Methyl 4-cyclohexylbutanoate
Overview
Description
Methyl 4-cyclohexylbutanoate is a chemical compound with the molecular formula C11H20O2 . It has an average mass of 184.275 Da and a mono-isotopic mass of 184.146332 Da .
Molecular Structure Analysis
The molecular structure of Methyl 4-cyclohexylbutanoate consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would require more specific information such as a detailed structural diagram or a crystallographic study.Scientific Research Applications
Synthesis and Psychotropic Activity : Grigoryan et al. (2011) explored the synthesis of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate and its subsequent use in synthesizing benzo[h]quinazolines, which have psychotropic properties (Grigoryan et al., 2011).
Stereoselective Synthesis : Elsworth and Willis (2008) discussed the preparation of Methyl (4E,7R)-7-hydroxyoctanoate from ethyl (R)-3-hydroxybutanoate, demonstrating the stereoselective synthesis of bicyclic oxygen heterocycles (Elsworth & Willis, 2008).
Organic Syntheses : Ashida (2016) presented a method for synthesizing Methyl 1-Formylcyclopropanecarboxylate, highlighting the application of Methyl 4-chlorobutanoate in organic synthesis (Ashida, 2016).
Stereochemical Effects in Mass Spectrometry : Rathahao et al. (1999) investigated the stereochemical effects of (4-hydroxy-4-methyl-cyclohexyl)-benzoates under various mass spectrometric conditions, providing insights into the application of methylcyclohexane derivatives in analytical chemistry (Rathahao et al., 1999).
Selective Inclusion in Clathrates : Barton et al. (2015) explored the selective inclusion of methylcyclohexanones in clathrates, showing the potential application in host-guest chemistry and molecular recognition (Barton et al., 2015).
Radiolysis Studies : Nan and Jilan (1991) used 4-methyl-4-phenyl-2-pentanone in the radiolysis of cyclohexane, illustrating the application of such compounds in understanding radiolytic processes (Nan & Jilan, 1991).
Photochemical Reactions : Mori et al. (1989) discussed the photochemical reactions of methyl 2,4-dioxopentanoate in a cyclohexane mixture, contributing to the field of synthetic photochemistry (Mori et al., 1989).
properties
IUPAC Name |
methyl 4-cyclohexylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHQSABBFMGRIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290851 | |
Record name | methyl 4-cyclohexylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyclohexylbutanoate | |
CAS RN |
15972-01-7 | |
Record name | NSC71464 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-cyclohexylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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